molecular formula C24H19Cl2NO4 B1455117 Fmoc-2,6-Dichloro-L-Phenylalanine CAS No. 1260615-94-8

Fmoc-2,6-Dichloro-L-Phenylalanine

Cat. No. B1455117
M. Wt: 456.3 g/mol
InChI Key: IITGFAGFXKMPGS-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2,6-Dichloro-L-Phenylalanine is a derivative of Phenylalanine. It has a molecular formula of C24H19Cl2NO4 and a molecular weight of 456.3 g/mol . It is widely used in scientific research due to its unique biological properties.


Synthesis Analysis

The synthesis of Fmoc-phenylalanine-based hydrogels has been reported using trisodium citrate as a pH modulator . The gels were compared using various characterization techniques such as rheometry, field emission scanning electron microscopy (FE-SEM), atomic force microscopy (AFM), small angle X-ray scattering (SAXS), FT-IR, thioflavin T (ThT) binding assay, and zeta potential studies .


Molecular Structure Analysis

The molecular structure of Fmoc-2,6-Dichloro-L-Phenylalanine can be represented by the SMILES string OC(=O)C@Hcc1Cl)NC(=O)OCC2c3ccccc3-c4ccccc24 .


Chemical Reactions Analysis

Fmoc-2,6-Dichloro-L-Phenylalanine can undergo gelation by simple pH modulation . The role of pH modulators in affecting various parameters such as the ability to alter the zeta potential of the nanofibrils, improve their bactericidal action, reduce the amyloidic characters, shift the lattice packing from amorphous to crystalline, and introduce fluorescence and thermoreversibility has been highlighted .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-2,6-Dichloro-L-Phenylalanine include a density of 1.394±0.06 g/cm3 (Predicted), and a boiling point of 659.9±55.0 °C (Predicted) .

Scientific Research Applications

  • Self-Assembly and Hydrogelation : Fmoc-protected aromatic amino acids, including Fmoc-phenylalanine derivatives, have shown efficient self-assembly and hydrogelation in aqueous solvents. This process is significantly influenced by the halogenation of the side chain, such as the incorporation of halogens like chlorine in Fmoc-2,6-Dichloro-L-Phenylalanine, which enhances self-assembly into amyloid-like fibrils and promotes hydrogelation (Ryan et al., 2010).

  • Native Chemical Ligation : Research has shown the use of Fmoc-protected phenylalanine derivatives in native chemical ligation, which is a method used in peptide synthesis. This process involves the reaction of a peptide with a C-terminal thioester with another peptide containing an N-terminal cysteine (Crich & Banerjee, 2007).

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-L-phenylalanine-OH, have been utilized for antibacterial purposes. These materials can inhibit bacterial growth and are not cytotoxic to mammalian cell lines, making them promising for biomedical applications (Schnaider et al., 2019).

  • Nanotube Formation by Cation-Modified Phenylalanine Derivatives : Cation-modified Fmoc-phenylalanine derivatives can self-assemble into novel sheet-based nanotube structures without the need for pH adjustment or organic cosolvent, expanding the potential applications in biomedicine and nanotechnology (Rajbhandary et al., 2017).

  • Effect of C-terminal Modification on Hydrogelation : The C-terminal carboxylic acid of Fmoc-phenylalanine derivatives plays a crucial role in their self-assembly and hydrogelation. This study highlights the importance of monomer/solvent interactions in self-assembly and hydrogelation, providing insights for the development of amino acid-based hydrogelators (Ryan et al., 2011).

Future Directions

Fmoc-2,6-Dichloro-L-Phenylalanine and other Fmoc-protected peptides and amino acids have shown promise in the fabrication of various biofunctional materials . Future research may focus on exploring the unique properties of these compounds for various applications, including the development of efficient antimicrobial agents .

properties

IUPAC Name

(2S)-3-(2,6-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITGFAGFXKMPGS-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC=C4Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-2,6-Dichloro-L-Phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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